BS3 Crosslinker

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

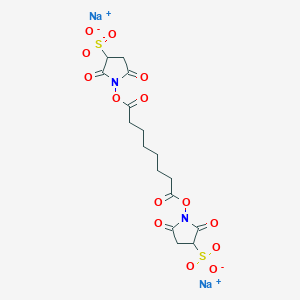

disodium;1-[8-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-8-oxooctanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O14S2.2Na/c19-11-7-9(33(25,26)27)15(23)17(11)31-13(21)5-3-1-2-4-6-14(22)32-18-12(20)8-10(16(18)24)34(28,29)30;;/h9-10H,1-8H2,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGJYOHMBGJPESL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCCCCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2Na2O14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10421984 | |

| Record name | Bis(sulfosuccinimidyl) suberate sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10421984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127634-19-9 | |

| Record name | Bis(sulfosuccinimidyl) suberate sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10421984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling Protein Interactions: A Technical Guide to the BS3 Crosslinker Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanism of action of Bis(sulfosuccinimidyl) suberate (B1241622) (BS3), a widely used crosslinking agent in biological research. This document details its chemical properties, reaction mechanism, and practical applications, with a focus on providing actionable information for laboratory settings.

Core Principles of BS3 Crosslinking

Bis(sulfosuccinimidyl) suberate (BS3) is a homobifunctional, water-soluble, and membrane-impermeable crosslinking reagent.[1][2][3] Its utility in protein research stems from its ability to covalently link proteins that are in close proximity, thereby providing valuable insights into protein-protein interactions, protein complex topology, and the structure of cell surface proteins.[2][4]

Key Properties of BS3:

| Property | Description | Reference(s) |

| Chemical Formula | C₁₆H₁₈N₂Na₂O₁₄S₂ | [2][5] |

| Molecular Weight | 572.43 g/mol | [2][5] |

| Spacer Arm Length | 11.4 Å | [2][5] |

| Reactivity | Specifically reacts with primary amines (-NH₂) | [1][6] |

| Solubility | Water-soluble, eliminating the need for organic solvents | [2][3] |

| Membrane Permeability | Impermeable to cell membranes due to its charged nature | [1][2] |

| Cleavability | Non-cleavable, forming stable, permanent crosslinks | [2] |

Mechanism of Action: Covalent Bond Formation

The crosslinking activity of BS3 is mediated by its two N-hydroxysulfosuccinimide (sulfo-NHS) ester groups located at either end of an 8-carbon spacer arm.[3] These sulfo-NHS esters are highly reactive towards primary amines, which are predominantly found on the ε-amino group of lysine (B10760008) residues and the N-terminus of polypeptide chains.[1][6][7]

The reaction proceeds via a nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the sulfo-NHS ester. This results in the formation of a stable, covalent amide bond and the release of N-hydroxysulfosuccinimide as a leaving group.[1] The reaction is most efficient in the pH range of 7-9.[4][6]

Experimental Workflow and Protocols

A typical BS3 crosslinking experiment involves a series of well-defined steps to ensure efficient and specific crosslinking of target proteins. The following protocol provides a general framework that can be optimized for specific applications.

Detailed Methodologies

A. Sample Preparation:

-

Protein Sample: Ensure the protein of interest is in a buffer free of primary amines, such as phosphate-buffered saline (PBS) or HEPES.[8] Buffers containing Tris or glycine (B1666218) should be avoided as they will compete with the target proteins for reaction with BS3.[8]

-

Concentration: The optimal protein concentration should be determined empirically, but a starting point of 1-10 µM is common.[8]

B. BS3 Reagent Preparation:

-

Equilibration: Allow the vial of BS3 to equilibrate to room temperature before opening to prevent moisture condensation, as the reagent is moisture-sensitive.[5][6]

-

Dissolution: Immediately before use, dissolve BS3 in a compatible buffer (e.g., 20 mM sodium phosphate, pH 7.4) to the desired stock concentration (e.g., 50 mM).[5] Do not prepare stock solutions for long-term storage as the NHS-ester moiety readily hydrolyzes.[6]

C. Crosslinking Reaction:

-

Addition: Add the freshly prepared BS3 solution to the protein sample. The final concentration of BS3 typically ranges from 0.5 to 5 mM, often used in a 20-fold molar excess over the protein.[5]

-

Incubation: Incubate the reaction mixture at room temperature for 30 minutes to 2 hours.[9] The incubation time and temperature may require optimization depending on the specific proteins and desired degree of crosslinking. Reactions on ice may require longer incubation times.[5]

D. Quenching the Reaction:

-

Quenching Agent: Terminate the reaction by adding a quenching buffer containing a high concentration of primary amines, such as 1 M Tris-HCl (pH 7.5) or 1 M glycine.[4][8] A final concentration of 25-60 mM Tris is often used.[5]

-

Incubation: Allow the quenching reaction to proceed for 10-15 minutes at room temperature.[5]

E. Analysis of Crosslinked Products:

-

Removal of Excess Reagent: Unreacted BS3 and quenching reagent can be removed by methods such as dialysis or gel filtration (desalting).[5]

-

Detection: The crosslinked products can be analyzed by various techniques, including:

-

SDS-PAGE: To visualize the formation of higher molecular weight species corresponding to crosslinked protein complexes.[9]

-

Western Blotting: To identify the specific proteins involved in the crosslinked complexes.[9]

-

Mass Spectrometry: For detailed analysis of crosslinked peptides to identify specific interaction sites at the amino acid level.[9][10]

-

Quantitative Analysis with Isotope-Labeled BS3

For comparative studies of protein conformations or interaction dynamics, isotope-labeled BS3, such as deuterated BS3 (BS3-d4), can be employed.[10][11][12] This quantitative crosslinking-mass spectrometry (QCLMS) approach allows for the relative quantification of crosslinked products under different conditions.

General Workflow for Quantitative Crosslinking:

Quantitative Data Summary:

The output of a QCLMS experiment is a series of mass spectra where crosslinked peptides appear as doublets of peaks separated by the mass difference between the light (d0) and heavy (d4) isotopes. The ratio of the peak intensities reflects the relative abundance of that specific crosslink in the two experimental conditions.

| Crosslinked Peptide | Condition 1 (BS3-d0) Intensity | Condition 2 (BS3-d4) Intensity | Intensity Ratio (d0/d4) | Interpretation |

| Peptide A - Peptide B | 1.0 x 10⁶ | 1.1 x 10⁶ | ~1.0 | No significant change in interaction |

| Peptide C - Peptide D | 5.0 x 10⁵ | 1.0 x 10⁵ | 5.0 | Interaction is 5-fold more prevalent in Condition 1 |

| Peptide E - Peptide F | 2.0 x 10⁵ | 8.0 x 10⁵ | 0.25 | Interaction is 4-fold more prevalent in Condition 2 |

Applications in Research and Drug Development

The ability of BS3 to capture protein interactions in their native state makes it a valuable tool in various research areas:

-

Mapping Protein-Protein Interactions: Identifying binding partners and characterizing the architecture of protein complexes.[2]

-

Studying Cell Surface Receptors: Due to its membrane impermeability, BS3 is ideal for selectively crosslinking proteins on the cell surface, aiding in the study of receptor-ligand interactions and receptor dimerization.[2][4]

-

Conformational Analysis: Probing changes in protein structure and conformation upon ligand binding or post-translational modifications.[12]

-

Drug Discovery: Assessing the effect of small molecules on protein-protein interactions.

References

- 1. Bissulfosuccinimidyl suberate - Wikipedia [en.wikipedia.org]

- 2. BS3 Crosslinker | CAS: 82436-77-9 | AxisPharm [axispharm.com]

- 3. cyanagen.com [cyanagen.com]

- 4. A protein crosslinking assay for measuring cell surface expression of glutamate receptor subunits in the rodent brain after in vivo treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Bis(sulfosuccinimidyl) suberate (BS3) crosslinking analysis of the behavior of amyloid-β peptide in solution and in phospholipid membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Steps for BS3 Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]

- 10. Quantitative cross-linking/mass spectrometry using isotope-labelled cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. A comparative cross-linking strategy to probe conformational changes in protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to BS3: Chemical Structure, Properties, and Applications in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis(sulfosuccinimidyl) suberate (B1241622) (BS3), a widely used chemical crosslinking agent. It details its chemical structure and properties, mechanism of action, and key applications, with a focus on methodologies and data presentation relevant to researchers in the life sciences.

Core Chemical and Physical Properties

BS3, also known as Sulfo-DSS, is a homobifunctional, water-soluble, and non-cleavable crosslinker.[1][2] Its key characteristics make it a versatile tool for covalently linking interacting molecules, particularly proteins. The defining features of BS3 are its two N-hydroxysulfosuccinimide (sulfo-NHS) ester reactive groups located at either end of an 8-carbon spacer arm.[3] The presence of sulfonate groups imparts high water solubility, allowing for reactions to be conducted in aqueous buffers without the need for organic solvents that could perturb protein structure.[3][4]

The following table summarizes the key quantitative properties of BS3:

| Property | Value | References |

| IUPAC Name | 1,1'-(octanedioylbis(oxy))bis(2,5-dioxopyrrolidine-3-sulfonic acid) | [5] |

| Alternative Names | Bis(sulfosuccinimidyl) suberate, Sulfo-DSS, Disulfosuccinimidyl suberate | [4][6] |

| CAS Number | 82436-77-9 | [6] |

| Molecular Formula | C₁₆H₂₀N₂O₁₄S₂ (Free Acid) / C₁₆H₁₈N₂Na₂O₁₄S₂ (Disodium Salt) | [4][6] |

| Molecular Weight | 528.46 g/mol (Free Acid) / 572.43 g/mol (Disodium Salt) | [4][6][7] |

| Spacer Arm Length | 11.4 Å | [6][7] |

| Reactivity | Primary amines (-NH₂) | [2][4] |

| Solubility | Water-soluble | [4][8] |

| Cell Membrane Permeability | Impermeable | [2][4] |

| Cleavability | Non-cleavable | [1][4] |

Mechanism of Action: Covalent Bond Formation

BS3 functions by reacting with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of polypeptides.[4] The sulfo-NHS esters at each end of the BS3 molecule are highly reactive towards nucleophilic primary amines in a pH range of 7-9.[2][3][9] The reaction proceeds via a nucleophilic acyl substitution, resulting in the formation of a stable, covalent amide bond and the release of N-hydroxysulfosuccinimide.[4]

Below is a diagram illustrating the reaction mechanism of BS3 with primary amines on two separate protein molecules, leading to their crosslinking.

Caption: Reaction mechanism of BS3 crosslinking two proteins.

Experimental Protocols

The following sections provide detailed methodologies for common applications of BS3 in protein analysis.

General Protein Crosslinking Protocol

This protocol outlines the fundamental steps for crosslinking proteins in solution.

Materials:

-

This compound

-

Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-8.0, or other amine-free buffers such as HEPES or bicarbonate/carbonate buffer.[8][10]

-

Quenching Buffer: 1M Tris-HCl, pH 7.5, or 1M Glycine.[11][12]

-

Protein sample in a suitable amine-free buffer.

Procedure:

-

Equilibrate BS3: Allow the vial of BS3 to warm to room temperature before opening to prevent moisture condensation, as the reagent is moisture-sensitive.[6][7]

-

Prepare BS3 Solution: Immediately before use, dissolve BS3 in the reaction buffer to the desired concentration. A common starting concentration is 10-50 mM.[8]

-

Crosslinking Reaction: Add the BS3 solution to the protein sample. The final concentration of BS3 typically ranges from 0.25 to 5 mM, with a 10- to 50-fold molar excess of crosslinker to protein.[9] The optimal ratio depends on the protein concentration and should be determined empirically.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.[9]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[9] Incubate for 15 minutes at room temperature. The primary amines in the quenching buffer will react with and consume any excess BS3.

-

Downstream Analysis: The crosslinked sample is now ready for analysis by techniques such as SDS-PAGE, Western blotting, or mass spectrometry.[11] Unreacted crosslinker can be removed by dialysis or gel filtration if necessary.[8]

Cell Surface Protein Crosslinking Protocol

BS3's membrane impermeability makes it an ideal reagent for studying protein interactions on the surface of living cells.[4]

Materials:

-

This compound

-

Ice-cold PBS (amine-free), pH 8.0.[9]

-

Quenching Buffer: 1M Tris-HCl, pH 7.5.[9]

-

Cell sample (in suspension or adherent).

Procedure:

-

Cell Preparation: Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media. Resuspend the cells in ice-cold PBS at a concentration of approximately 25 x 10⁶ cells/mL.[9]

-

Crosslinking Reaction: Add freshly prepared BS3 to the cell suspension to a final concentration of 1-5 mM.[9]

-

Incubation: Incubate the reaction for 30 minutes at room temperature or at 4°C to minimize internalization of the crosslinker.[9]

-

Quenching: Add the quenching buffer to a final concentration of 10-20 mM and incubate for 15 minutes at room temperature.[9]

-

Cell Lysis and Analysis: The cells can now be lysed, and the protein interactions can be analyzed by immunoprecipitation, Western blotting, or other downstream techniques.

Applications and Workflow

BS3 is a versatile tool with numerous applications in protein research. Its primary use is to stabilize and identify protein-protein interactions.[4] It is also employed to study the quaternary structure of proteins, analyze receptor-ligand interactions, and prepare antibody-protein conjugates.[13][14][15]

The following diagram illustrates a general workflow for a protein-protein interaction study using BS3-mediated crosslinking followed by mass spectrometry analysis.

Caption: Workflow for protein interaction analysis using BS3.

Conclusion

BS3 is an invaluable reagent for researchers studying protein interactions and structure. Its water solubility, amine reactivity, and membrane impermeability provide a robust and versatile tool for a wide range of applications. The detailed protocols and workflow provided in this guide serve as a starting point for the successful implementation of BS3-mediated crosslinking in your research endeavors. Careful optimization of reaction conditions is crucial for achieving reliable and reproducible results.

References

- 1. BS3 (bis(sulfosuccinimidyl)suberate) 50 mg | Buy Online | Thermo Scientific™ [thermofisher.com]

- 2. covachem.com [covachem.com]

- 3. cyanagen.com [cyanagen.com]

- 4. Bissulfosuccinimidyl suberate - Wikipedia [en.wikipedia.org]

- 5. medkoo.com [medkoo.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. proteochem.com [proteochem.com]

- 8. covachem.com [covachem.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. biolchem.huji.ac.il [biolchem.huji.ac.il]

- 11. Steps for BS3 Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]

- 12. Immunoprecipitation Crosslinking | Thermo Fisher Scientific - US [thermofisher.com]

- 13. Suberate Bis(sulfosuccinimidyl) Sodium Salt | 82436-77-9 [chemicalbook.com]

- 14. This compound | TargetMol [targetmol.com]

- 15. Analysis of Epidermal Growth Factor Receptor Dimerization by BS3 Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Water-Solubility of BS3 Crosslinker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical characteristic of the BS3 (Bis(sulfosuccinimidyl) suberate) crosslinker: its water solubility. Understanding the principles governing its behavior in aqueous environments is paramount for its successful application in protein interaction studies, antibody-drug conjugation, and various bioconjugation techniques. This document provides a comprehensive overview of BS3's chemical properties, factors influencing its solubility, and detailed experimental protocols.

Core Concepts: Why Water Solubility Matters

BS3 is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker that targets primary amines (e.g., the side chain of lysine (B10760008) residues and the N-terminus of polypeptides) to form stable amide bonds.[1][2] Its key advantage over its analog, DSS (Disuccinimidyl suberate), lies in its excellent water solubility. This property is conferred by the presence of two sulfonate (SO3-) groups on the N-hydroxysuccinimide rings.[3]

The ability to dissolve directly in aqueous buffers eliminates the need for organic solvents like DMSO or DMF, which can be detrimental to protein structure and function.[2][4][5] This makes BS3 the ideal choice for crosslinking experiments conducted under physiological conditions, particularly for studying proteins on the cell surface, as its charged nature prevents it from permeating the cell membrane.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the BS3 crosslinker.

Table 1: Physicochemical Properties of BS3

| Property | Value | Reference |

| Molecular Weight | 572.43 g/mol | [1][5][6][7] |

| Molecular Formula | C₁₆H₁₈N₂Na₂O₁₄S₂ | [1][5][6] |

| Spacer Arm Length | 11.4 Å | [1][7] |

| Purity | >90% | [6] |

| Appearance | White powder/solid | [6] |

| Melting Point | >300°C | [6] |

Table 2: Solubility of BS3

| Solvent | Solubility | Reference |

| Water | Up to 100 mM | [1] |

| Water | Soluble up to 10 mM | [8] |

| Water | 80 mg/mL (151.38 mM) (Sonication recommended) | [9] |

| DMSO | 160 mg/mL (302.76 mM) (Sonication recommended) | [9] |

Note: Solubility in water can be influenced by the buffer composition. It is recommended to first dissolve BS3 in water or a low molarity buffer before adding it to a more concentrated buffer solution to avoid potential solubility issues.[1][8]

Experimental Protocols

General Protocol for Protein Crosslinking with BS3

This protocol provides a general workflow for crosslinking proteins in solution.

-

Reagent Preparation:

-

Equilibrate the BS3 vial to room temperature before opening to prevent moisture condensation, as BS3 is moisture-sensitive.[1][7]

-

Immediately before use, prepare a stock solution of BS3 in water or a suitable conjugation buffer (e.g., 20 mM sodium phosphate, 0.15 M NaCl, pH 7-9).[1][10] Do not prepare stock solutions for storage as the NHS-ester moiety readily hydrolyzes.[1]

-

-

Protein Sample Preparation:

-

Prepare the protein solution in a compatible conjugation buffer. Amine-containing buffers such as Tris should be avoided in the conjugation step as they will compete for reaction with the crosslinker.[7]

-

-

Crosslinking Reaction:

-

Add the freshly prepared BS3 solution to the protein sample. The final concentration of BS3 typically ranges from 0.25 to 5 mM.[1] A 10- to 50-fold molar excess of crosslinker to protein is often used, with higher excesses recommended for lower protein concentrations.[1]

-

Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[1]

-

-

Quenching the Reaction:

-

Downstream Processing:

-

The crosslinked product can then be purified from excess reagent and byproducts by methods such as dialysis or gel filtration.[1]

-

Protocol for Crosslinking Cell Surface Proteins

This protocol outlines the steps for specifically crosslinking proteins on the exterior of cells.

-

Cell Preparation:

-

Crosslinking Reaction:

-

Quenching and Cell Lysis:

-

Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[1]

-

Proceed with cell lysis using an appropriate lysis buffer to extract the crosslinked protein complexes for further analysis.

-

Visualizations

Reaction Mechanism of BS3 with Primary Amines

The following diagram illustrates the fundamental reaction of BS3 with primary amines, leading to the formation of a stable amide bond.

Caption: Reaction of BS3 with primary amines on two separate proteins.

General Experimental Workflow for Protein Crosslinking

This diagram outlines the key steps involved in a typical protein crosslinking experiment using BS3.

Caption: A generalized workflow for a BS3 protein crosslinking experiment.

Logical Relationship: Factors Affecting BS3 Performance

This diagram illustrates the interplay of factors that can influence the outcome of a BS3 crosslinking experiment.

Caption: Key factors influencing the success of BS3 crosslinking reactions.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Bissulfosuccinimidyl suberate - Wikipedia [en.wikipedia.org]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. cyanagen.com [cyanagen.com]

- 5. Cross-Linker BS3 | CAS 82436-77-9(free acid) Dojindo [dojindo.com]

- 6. You are being redirected... [bio-world.com]

- 7. proteochem.com [proteochem.com]

- 8. interchim.fr [interchim.fr]

- 9. This compound | TargetMol [targetmol.com]

- 10. Immunoprecipitation Crosslinking | Thermo Fisher Scientific - JP [thermofisher.com]

The Core Chemistry of Amine-Reactive NHS Esters in BS3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the amine-reactive chemistry of N-hydroxysuccinimide (NHS) esters, with a specific focus on the widely used crosslinking agent Bis(sulfosuccinimidyl) suberate (B1241622) (BS3). It delves into the fundamental reaction mechanisms, critical experimental parameters, and practical applications, offering a technical resource for professionals in research and drug development.

Introduction to BS3 and NHS Ester Chemistry

Bis(sulfosuccinimidyl) suberate (BS3) is a homobifunctional crosslinking reagent used to covalently link molecules containing primary amines.[1] It belongs to the family of N-hydroxysuccinimide (NHS) ester-containing compounds, which are among the most common amine-reactive reagents in bioconjugation.[2][3] The core structure of BS3 consists of an 8-carbon spacer arm flanked by two water-soluble sulfo-NHS ester groups.[1][4] This symmetrical design allows for the straightforward crosslinking of proteins and other biomolecules.[1]

Key characteristics of BS3 include:

-

Homobifunctional: BS3 possesses two identical reactive groups (sulfo-NHS esters), enabling the crosslinking of molecules in a single-step reaction.[1]

-

Amine-Reactive: The sulfo-NHS esters at each end of the BS3 molecule react specifically with primary amines (-NH₂), which are predominantly found on the N-terminus of polypeptide chains and the side chain of lysine (B10760008) residues.[1][5]

-

Water-Soluble: The presence of sulfonate (-SO₃) groups on the NHS rings makes BS3 hydrophilic and readily soluble in aqueous buffers, eliminating the need for organic solvents that can disrupt protein structure.[1][6]

-

Membrane Impermeable: As a charged molecule, BS3 cannot passively cross cell membranes, making it an ideal reagent for selectively crosslinking proteins on the cell surface.[1][7]

-

Non-Cleavable: The spacer arm of BS3 is stable and does not contain bonds that can be cleaved under standard biological conditions.[1]

The Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction between a sulfo-NHS ester and a primary amine proceeds via a nucleophilic acyl substitution.[1] The primary amine acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a stable, covalent amide bond and the release of N-hydroxysulfosuccinimide as a byproduct.[6][8] This reaction is highly efficient and results in a permanent linkage between the target molecules.[1]

Reaction of BS3 with a primary amine.

Critical Parameters Influencing the Reaction

The efficiency and specificity of the BS3 crosslinking reaction are highly dependent on several experimental parameters.

pH

The pH of the reaction buffer is a critical factor. The reaction of NHS esters with primary amines is most efficient in the pH range of 7.2 to 8.5.[6][9] Below this range, primary amines are protonated (-NH₃⁺), rendering them non-nucleophilic and thus unreactive.[10] Conversely, at pH values above 8.5, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired amine reaction and reduces the crosslinking efficiency.[6][9]

Buffer Composition

It is imperative to use buffers that do not contain primary amines, such as Tris or glycine, as these will compete with the target molecules for reaction with the BS3 crosslinker.[9][11] Suitable buffers include phosphate-buffered saline (PBS), HEPES, carbonate/bicarbonate, and borate (B1201080) buffers.[9][12]

Stability and Hydrolysis

BS3 is moisture-sensitive, and the sulfo-NHS ester moiety is susceptible to hydrolysis in aqueous solutions.[4][13] The rate of hydrolysis is pH-dependent, increasing as the pH becomes more alkaline.[9][14] For example, the half-life of an NHS ester is approximately 4-5 hours at pH 7.0 and 0°C, but this decreases to just 10 minutes at pH 8.6 and 4°C.[9][14] Therefore, it is crucial to prepare BS3 solutions immediately before use and to avoid storing them in aqueous buffers.[4][15]

Quantitative Data for Experimental Design

The following tables summarize key quantitative parameters for designing BS3 crosslinking experiments.

Table 1: Recommended Reaction Conditions for BS3 Crosslinking

| Parameter | Recommended Range | Notes |

| pH | 7.2 - 8.5 | Optimal for balancing amine reactivity and minimizing hydrolysis.[6][9] |

| Temperature | 4°C to Room Temperature | Lower temperatures can slow the reaction but may be necessary for sensitive proteins.[12][13] |

| Incubation Time | 30 minutes - 2 hours | Dependent on temperature and protein concentration.[12][16] |

| BS3 Concentration | 0.25 - 5 mM | The optimal concentration should be determined empirically.[13][17] |

| Molar Excess of BS3 to Protein | 20-fold to 50-fold | A common starting point for optimization.[13][18] |

Table 2: Stability of NHS Esters

| pH | Temperature (°C) | Approximate Half-life |

| 7.0 | 0 | 4 - 5 hours[9][14] |

| 8.6 | 4 | 10 minutes[9][14] |

Experimental Protocols

General Protocol for In Vitro Protein Crosslinking

This protocol provides a general workflow for crosslinking purified proteins in solution.

References

- 1. Bissulfosuccinimidyl suberate - Wikipedia [en.wikipedia.org]

- 2. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 3. nbinno.com [nbinno.com]

- 4. proteochem.com [proteochem.com]

- 5. Bis(sulfosuccinimidyl) suberate (BS3) crosslinking analysis of the behavior of amyloid-β peptide in solution and in phospholipid membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. A protein crosslinking assay for measuring cell surface expression of glutamate receptor subunits in the rodent brain after in vivo treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. glenresearch.com [glenresearch.com]

- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. covachem.com [covachem.com]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 14. tools.thermofisher.com [tools.thermofisher.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Steps for BS3 Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

The Homobifunctional Nature of BS3: A Technical Guide to a Versatile Crosslinker

For Immediate Release

A Deep Dive into the Chemistry and Application of Bis(sulfosuccinimidyl) Suberate (B1241622) (BS3) for Researchers, Scientists, and Drug Development Professionals.

In the intricate world of molecular biology and drug development, understanding the spatial arrangement and interaction of proteins is paramount. Chemical crosslinkers are indispensable tools in this endeavor, and among them, Bis(sulfosuccinimidyl) suberate, commonly known as BS3, stands out for its utility and well-defined chemical properties. This technical guide elucidates why BS3 is classified as a homobifunctional crosslinker and provides a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding.

Defining Homobifunctional Crosslinkers: The Case of BS3

At its core, a crosslinker is a molecule with two or more reactive ends that can form covalent bonds with functional groups on other molecules, effectively creating a bridge between them. Crosslinkers are broadly categorized based on the identity of their reactive groups. A homobifunctional crosslinker is characterized by the presence of two identical reactive groups at either end of a spacer arm.[1][2][3] This symmetrical design allows it to target and link the same type of functional group on two different molecules or within the same molecule.[1][3]

BS3 perfectly fits this definition. Its chemical structure features two N-hydroxysulfosuccinimide (sulfo-NHS) esters located at the termini of an 8-carbon spacer arm.[1][4] These sulfo-NHS esters are identical and specifically react with primary amines (-NH2), which are readily available on proteins in the form of lysine (B10760008) side chains and the N-terminus of polypeptide chains.[4][5][6] This amine-reactive nature makes BS3 a powerful tool for studying protein-protein interactions.[4][6]

The "homo" prefix in its classification stems from this identity of its reactive ends, leading to a straightforward, single-step crosslinking reaction.[1][4] When introduced to a sample containing proteins, both ends of the BS3 molecule will react with primary amines, forming stable amide bonds.[4][5]

Key Properties of BS3: A Quantitative Overview

The efficacy and applicability of a crosslinker are determined by its specific chemical and physical properties. BS3 possesses several key characteristics that make it a preferred choice for many biological applications.

| Property | Value/Description | Significance for Researchers |

| Molecular Formula | C₁₆H₁₈N₂Na₂O₁₄S₂ | Defines the elemental composition and molecular weight. |

| Molecular Weight | 572.43 g/mol | Important for calculating molar excess in crosslinking reactions. |

| Spacer Arm Length | 11.4 Å | The fixed distance between the two reactive groups dictates the proximity required for crosslinking, providing spatial information about the interacting molecules.[2][7] |

| Reactivity | Primary amines (-NH₂) | Specifically targets lysine residues and N-termini of proteins.[4][5][6] |

| Solubility | Water-soluble | The presence of sulfonate groups makes BS3 soluble in aqueous buffers, eliminating the need for organic solvents that can denature proteins.[4][5] |

| Membrane Permeability | Impermeable | BS3 is a charged molecule and cannot passively cross cell membranes, making it ideal for specifically studying cell surface protein interactions.[3][4][6] |

| Cleavability | Non-cleavable | The amide bonds formed are stable and not easily broken, which is advantageous for applications where a permanent linkage is desired.[4] |

| Optimal Reaction pH | 7.0 - 9.0 | The reaction with primary amines is most efficient in this pH range.[1][5][8] |

The Chemistry of Crosslinking: How BS3 Works

The crosslinking reaction of BS3 with primary amines is a nucleophilic acyl substitution. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the sulfo-NHS ester. This leads to the formation of a stable amide bond and the release of the N-hydroxysulfosuccinimide leaving group.[4]

Experimental Protocols: A Guide to Application

The versatility of BS3 allows for its use in a variety of experimental contexts. Below are representative protocols for two common applications: studying protein-protein interactions in solution and crosslinking proteins on the cell surface.

Protocol 1: Crosslinking Protein-Protein Interactions in Solution

This protocol is designed to covalently link interacting proteins in a purified or semi-purified sample.

Materials:

-

BS3 crosslinker

-

Protein sample in a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.2-8.0)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Desalting column or dialysis equipment

Procedure:

-

Sample Preparation: Prepare the protein sample at a concentration of 0.1-2.0 mg/mL in an amine-free buffer.

-

BS3 Preparation: Immediately before use, dissolve BS3 in the reaction buffer to a final concentration of 25 mM.

-

Crosslinking Reaction: Add the BS3 solution to the protein sample to achieve a final concentration typically ranging from 0.25 to 5 mM. The optimal concentration should be determined empirically.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, unreacted, and quenched BS3 by desalting or dialysis.

-

Analysis: Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry.

Protocol 2: Crosslinking Cell Surface Proteins

This protocol is designed to specifically crosslink proteins on the exterior of living cells due to BS3's membrane impermeability.

Materials:

-

This compound

-

Cells in suspension or adherent culture

-

Ice-cold Phosphate Buffered Saline (PBS), pH 8.0

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Lysis buffer

Procedure:

-

Cell Preparation: Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media components. Resuspend or maintain cells in ice-cold PBS.

-

BS3 Preparation: Immediately before use, dissolve BS3 in ice-cold PBS (pH 8.0) to the desired final concentration (typically 1-3 mM).

-

Crosslinking Reaction: Add the BS3 solution to the cells and incubate for 30 minutes on ice.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes on ice.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells using an appropriate lysis buffer.

-

Analysis: Analyze the crosslinked cell surface proteins in the lysate by immunoprecipitation followed by Western blotting or mass spectrometry.

Case Study: Elucidating EGFR Dimerization and Signaling

A prominent application of BS3 is in the study of receptor tyrosine kinase dimerization, such as the Epidermal Growth Factor Receptor (EGFR). Ligand binding to EGFR induces a conformational change that promotes dimerization, a critical step for the activation of its intracellular kinase domain and subsequent signaling cascades.[1][9] Because BS3 is membrane-impermeable, it can be used to specifically crosslink EGFR dimers on the surface of live cells upon stimulation with EGF.[1]

The crosslinked EGFR dimers can be visualized as a higher molecular weight band on an SDS-PAGE gel compared to the monomeric form.[1] This allows for the quantitative analysis of receptor dimerization under different conditions. The activation of EGFR initiates several downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation, and the PI3K-AKT pathway, which is important for cell survival.

Conclusion

BS3's classification as a homobifunctional crosslinker is rooted in its symmetrical structure, possessing two identical amine-reactive sulfo-NHS esters. This design, coupled with its water solubility and membrane impermeability, makes it a highly effective and versatile tool for researchers in molecular biology, drug discovery, and proteomics. By understanding its fundamental chemical properties and applying optimized experimental protocols, scientists can effectively utilize BS3 to unravel the complex network of protein interactions that govern cellular function and disease.

References

- 1. Analysis of Epidermal Growth Factor Receptor Dimerization by BS3 Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bis(sulfosuccinimidyl) suberate (BS3) crosslinking analysis of the behavior of amyloid-β peptide in solution and in phospholipid membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of epidermal growth factor receptor dimerization by BS³ cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. researchgate.net [researchgate.net]

- 8. Recent progress in protein-protein interaction study for EGFR-targeted therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bosterbio.com [bosterbio.com]

An In-depth Technical Guide to the Membrane Impermeability of BS3 for Cell Surface Protein Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis(sulfosuccinimidyl) suberate (B1241622) (BS3), a chemical crosslinker renowned for its membrane impermeability and its critical role in the study of cell surface proteins. This document delves into the chemical properties of BS3, offers detailed experimental protocols, and presents a comparative analysis with its membrane-permeable counterpart, DSS. Furthermore, it explores the application of BS3 in elucidating signaling pathways and its relevance in drug development.

Introduction to BS3: The Cell Surface Specialist

Bis(sulfosuccinimidyl) suberate (BS3) is a homobifunctional crosslinker, meaning it possesses two identical reactive groups. These groups are N-hydroxysulfosuccinimide (sulfo-NHS) esters that specifically and efficiently react with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[1]

The key feature that distinguishes BS3 is its membrane impermeability . The presence of charged sulfonate groups on the sulfo-NHS esters renders the molecule water-soluble and prevents it from passively crossing the cell membrane.[2][3] This characteristic is paramount for selectively labeling and crosslinking proteins on the exterior of a cell, providing a snapshot of the cell surface proteome and its interactions.[1] This contrasts with its analog, Disuccinimidyl suberate (DSS), which is lipophilic and readily crosses cell membranes, making it suitable for intracellular crosslinking.[1][2]

Core Properties and Comparative Analysis

The distinct properties of BS3 make it an invaluable tool for specific applications in cell biology and proteomics. A direct comparison with its membrane-permeable analog, DSS, highlights these advantages.

| Feature | BS3 (Bis[sulfosuccinimidyl] suberate) | DSS (Disuccinimidyl suberate) | Reference(s) |

| Membrane Permeability | Impermeable | Permeable | [1][2][4] |

| Solubility | Water-soluble | Soluble in organic solvents (e.g., DMSO, DMF) | [1][3] |

| Reactive Groups | Sulfo-NHS esters | NHS esters | [1] |

| Target Functional Group | Primary amines (-NH2) | Primary amines (-NH2) | [1] |

| Spacer Arm Length | 11.4 Å | 11.4 Å | [5] |

| Primary Application | Cell surface protein crosslinking | Intracellular and intramembrane protein crosslinking | [1][2] |

While precise quantitative data on the labeling efficiency of BS3 for cell surface versus intracellular proteins is not extensively published, qualitative evidence from numerous studies demonstrates its high specificity for the cell surface. The lack of significant intracellular protein crosslinking when using BS3 on intact cells is a cornerstone of its utility.[6] One study comparing BS3 and biotinylation for quantifying glutamate (B1630785) receptor surface expression found comparable results, suggesting high efficiency for surface labeling.[6]

Experimental Protocols

The following are generalized protocols for the use of BS3 in cell surface protein crosslinking. Optimal conditions, such as crosslinker concentration and incubation time, should be determined empirically for each experimental system.

General BS3 Crosslinking Protocol for Cultured Cells

This protocol outlines the fundamental steps for crosslinking cell surface proteins in a cell culture setting.

Materials:

-

Cells of interest cultured in appropriate vessels

-

Phosphate-Buffered Saline (PBS), ice-cold

-

BS3 crosslinker

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)

-

Lysis buffer

Procedure:

-

Cell Preparation: Wash the cultured cells three times with ice-cold PBS to remove any amine-containing components from the culture medium.[1]

-

BS3 Preparation: Immediately before use, prepare a stock solution of BS3 in an amine-free buffer (e.g., PBS) at the desired concentration. A typical starting concentration for the final reaction is 1-5 mM.[1]

-

Crosslinking Reaction: Add the BS3 solution to the cells and incubate for 30 minutes to 1 hour at room temperature or on ice. Performing the incubation at 4°C can help to reduce the internalization of the crosslinker.[1][5]

-

Quenching: Terminate the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[1]

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells using an appropriate lysis buffer.

-

Analysis: The crosslinked protein samples can then be analyzed by various techniques such as SDS-PAGE, Western blotting, or mass spectrometry.

Crosslinking of Cell Surface Receptors in Brain Slices

This protocol is adapted for studying protein interactions on the surface of cells within a tissue context.[6]

Materials:

-

Freshly dissected brain slices (e.g., 400 µm)

-

Artificial cerebrospinal fluid (aCSF) or other appropriate buffer

-

This compound

-

5 mM Sodium Citrate, pH 5.0

-

Quenching buffer (e.g., 100 mM Glycine)

-

Lysis buffer

Procedure:

-

Tissue Preparation: Rapidly dissect the brain region of interest and prepare slices in ice-cold aCSF.

-

BS3 Preparation: Dissolve BS3 in 5 mM Sodium Citrate, pH 5.0, to minimize hydrolysis.[6]

-

Crosslinking Reaction: Incubate the brain slices with the BS3 solution (e.g., 2 mM final concentration) for 30 minutes at 4°C.[6]

-

Quenching: Terminate the reaction by adding quenching buffer to a final concentration of 100 mM and incubate for 10 minutes at 4°C.[6]

-

Homogenization: Homogenize the tissue slices in an appropriate lysis buffer.

-

Analysis: Analyze the resulting protein lysates by SDS-PAGE and immunoblotting to detect shifts in the molecular weight of target proteins, indicating crosslinking to other surface proteins.[6]

Visualizing Experimental Workflows and Signaling Pathways

Graphviz (DOT language) diagrams are provided to illustrate key experimental and biological processes involving BS3.

Applications in Research and Drug Development

The unique properties of BS3 have made it a cornerstone in various research areas, with significant implications for drug development.

Elucidating Protein-Protein Interactions on the Cell Surface

BS3 is instrumental in identifying and characterizing interactions between proteins on the cell surface. This includes the study of:

-

Receptor Oligomerization: A fundamental application of BS3 is in determining the oligomeric state of cell surface receptors, such as G-protein coupled receptors (GPCRs).[7][8][9] By crosslinking receptors in their native membrane environment, researchers can ascertain whether they exist as monomers, dimers, or higher-order oligomers, which is often crucial for their function.

-

Receptor-Ligand Interactions: BS3 can be used to covalently trap the interaction between a receptor and its ligand, facilitating the identification and characterization of these transient binding events.

Investigating Signaling Pathways

By stabilizing protein complexes at the cell surface, BS3 allows for a more detailed investigation of the initial steps in signaling cascades. For example, in the context of the Epidermal Growth Factor Receptor (EGFR) pathway, BS3 can be used to crosslink EGFR dimers upon ligand binding, allowing for the quantification of receptor activation and the study of downstream signaling events.

Applications in Drug Development

The ability to specifically probe the cell surface proteome has direct applications in the development of therapeutics:

-

Target Identification and Validation: BS3-based crosslinking coupled with mass spectrometry can be used to identify novel cell surface protein targets for drug development.

-

Understanding Drug-Target Interactions: BS3 can be employed to study how a drug molecule interacts with its cell surface target and any associated proteins. This can provide insights into the drug's mechanism of action and potential off-target effects.[10]

-

Biomarker Discovery: Changes in the cell surface proteome in response to disease or drug treatment can be investigated using BS3, potentially leading to the discovery of new biomarkers.

Conclusion

The membrane impermeability of BS3 is a defining characteristic that has solidified its place as an essential tool for researchers studying the intricacies of the cell surface. Its ability to selectively crosslink extracellular proteins provides a powerful method for investigating protein-protein interactions, receptor oligomerization, and the initial events of signal transduction. The detailed protocols and comparative data presented in this guide are intended to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize BS3 in their experimental endeavors, ultimately contributing to a deeper understanding of cellular function and the development of novel therapeutics.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. interchim.fr [interchim.fr]

- 3. Bissulfosuccinimidyl suberate - Wikipedia [en.wikipedia.org]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. A protein crosslinking assay for measuring cell surface expression of glutamate receptor subunits in the rodent brain after in vivo treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methods used to study the oligomeric structure of G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Receptor oligomerization: from early evidence to current understanding in class B GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oligomerization of G Protein-Coupled Receptors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Study of β-lactam-based drug interaction with albumin protein using optical, sensing, and docking methods - PMC [pmc.ncbi.nlm.nih.gov]

BS3: A Technical Guide to a Non-Cleavable Crosslinker for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Bis(sulfosuccinimidyl) suberate (B1241622) (BS3), a non-cleavable crosslinker widely utilized by researchers, scientists, and drug development professionals. This document details the core characteristics, quantitative data, and experimental protocols associated with BS3, offering a comprehensive resource for its effective application in studying protein-protein interactions and other biological phenomena.

BS3 is a homobifunctional, water-soluble, and membrane-impermeant crosslinker.[1][2][3] Its key features make it a valuable tool for covalently linking interacting molecules, particularly for studying cell surface proteins.[4][5][6]

Core Characteristics of BS3

BS3 possesses several key characteristics that define its utility in various experimental contexts:

-

Homobifunctional: BS3 contains two identical reactive groups, N-hydroxysulfosuccinimide (sulfo-NHS) esters, at each end of its spacer arm.[1][4] This allows for the one-step crosslinking of molecules with primary amines.[4]

-

Amine-Reactive: The sulfo-NHS esters of BS3 react specifically with primary amines (-NH2), which are present on the N-terminus of proteins and the side chains of lysine (B10760008) residues.[1][4] This reaction forms a stable and irreversible amide bond.[4]

-

Water-Soluble: Due to the presence of sulfonate groups, BS3 is water-soluble, eliminating the need for organic solvents that can disrupt protein structure and function.[1][4][7] This property is ideal for experiments conducted in physiological buffer conditions.[4]

-

Non-Cleavable: The eight-atom spacer arm of BS3 is a stable alkyl chain, making the crosslink non-cleavable under standard reducing conditions used in proteomics.[4] This ensures the permanent linkage of interacting molecules.

-

Membrane-Impermeable: As a charged molecule, BS3 cannot passively cross the cell membrane.[4][6] This characteristic makes it an excellent choice for specifically crosslinking proteins on the exterior of a cell, without affecting intracellular components.[4][8]

Quantitative Data Summary

The following tables summarize the key quantitative data for the BS3 crosslinker.

| Chemical and Physical Properties | |

| Full Chemical Name | Bis(sulfosuccinimidyl) suberate |

| Alternative Names | Disulfosuccinimidyl suberate, Sulfo-DSS |

| CAS Number | 82436-77-9[4][9][10] |

| Molecular Formula | C16H20N2O14S2[4][5][9] (free acid); C16H18N2Na2O14S2[2][3][10] (disodium salt) |

| Molecular Weight | 528.47 g/mol [5][9][11] (free acid); 572.43 g/mol [2][3][10] (disodium salt) |

| Spacer Arm Length | 11.4 Å (8 atoms)[4][10] |

| Appearance | White powder[2] |

| Purity | >90%[2] |

| Melting Point | >300°C[2] |

| Solubility and Reactivity | |

| Solubility | Water: up to 100 mg/mL (189.23 mM)[9]; DMSO: up to 175 mg/mL (331.14 mM)[9] |

| Reactive Groups | N-hydroxysulfosuccinimide (sulfo-NHS) ester[1][4] |

| Target Functional Group | Primary amines (-NH2)[1][4] |

| Optimal Reaction pH | 7.0 - 9.0[1][2][7] |

Experimental Protocols

The following section provides a detailed methodology for a typical protein crosslinking experiment using BS3.

General Protein Crosslinking Protocol

This protocol outlines the fundamental steps for crosslinking proteins in solution.

Materials:

-

This compound

-

Reaction Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0; HEPES buffer)[12][13]

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5; 1 M Glycine)[12][14]

-

Protein sample of interest

Procedure:

-

Sample Preparation: Prepare the protein sample in a suitable reaction buffer. Ensure the buffer does not contain primary amines (e.g., Tris), as they will compete with the target proteins for reaction with BS3.[10][14] The protein concentration should be optimized for the specific interaction being studied.[15]

-

BS3 Reagent Preparation: Allow the BS3 vial to equilibrate to room temperature before opening to prevent moisture condensation.[10][12] Immediately before use, dissolve the BS3 in the reaction buffer to the desired stock concentration.[14]

-

Crosslinking Reaction: Add the BS3 solution to the protein sample. A common starting point is a 20- to 50-fold molar excess of BS3 to protein.[10][15] The optimal ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or on ice.[12][14] Incubation on ice may require a longer reaction time.[10]

-

Quenching: Terminate the crosslinking reaction by adding a quenching buffer to a final concentration of 20-50 mM.[10][14] The primary amines in the quenching buffer will react with any excess, unreacted BS3. Incubate for 15-30 minutes at room temperature.[10][12]

-

Analysis: The crosslinked sample is now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry, to identify crosslinked protein complexes.

Crosslinking of Cell Surface Proteins

This protocol is specifically designed for the in situ crosslinking of proteins on the surface of living cells.

Materials:

-

This compound

-

Ice-cold PBS (pH 8.0) or other amine-free buffer

-

Quenching Buffer (e.g., 100 mM Glycine)[8]

-

Cell lysis buffer

-

Cultured cells

Procedure:

-

Cell Preparation: Wash the cultured cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media components.[7]

-

BS3 Preparation: Prepare a fresh solution of BS3 in ice-cold PBS (pH 8.0) immediately before use.

-

Crosslinking Reaction: Add the BS3 solution to the cells. The final concentration of BS3 will need to be optimized but can range from 0.5 to 5 mM.[10] Incubate the cells with the BS3 solution for a defined period (e.g., 30 minutes) on ice or at 4°C to minimize internalization.

-

Quenching: Terminate the reaction by adding the quenching buffer and incubating for 10-15 minutes at 4°C.[8]

-

Cell Lysis: Wash the cells again with ice-cold PBS to remove excess quenching buffer. Lyse the cells using a suitable lysis buffer.

-

Analysis: The cell lysate containing the crosslinked cell surface proteins can then be analyzed by immunoprecipitation, Western blotting, or mass spectrometry.

Visualizations

BS3 Reaction Mechanism

The following diagram illustrates the reaction of BS3 with primary amines on two protein molecules.

Caption: Reaction of BS3 with primary amines on two proteins.

Experimental Workflow for Protein Crosslinking

The diagram below outlines a typical experimental workflow for identifying protein-protein interactions using BS3 crosslinking followed by mass spectrometry.

Caption: Workflow for BS3 crosslinking and mass spectrometry.

This guide provides a foundational understanding of the this compound. For specific applications, further optimization of reaction conditions is recommended.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. You are being redirected... [bio-world.com]

- 3. cyanagen.com [cyanagen.com]

- 4. Bissulfosuccinimidyl suberate - Wikipedia [en.wikipedia.org]

- 5. medkoo.com [medkoo.com]

- 6. This compound | CAS: 82436-77-9 | AxisPharm [axispharm.com]

- 7. interchim.fr [interchim.fr]

- 8. A protein crosslinking assay for measuring cell surface expression of glutamate receptor subunits in the rodent brain after in vivo treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. This compound | CymitQuimica [cymitquimica.com]

- 12. covachem.com [covachem.com]

- 13. cores.imp.ac.at [cores.imp.ac.at]

- 14. Steps for BS3 Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]

- 15. maxperutzlabs.ac.at [maxperutzlabs.ac.at]

An In-depth Technical Guide to the BS3 Crosslinker for Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(sulfosuccinimidyl) suberate (B1241622), commonly known as BS3, is a powerful and widely used homobifunctional crosslinking agent. Its utility in biological research stems from its ability to covalently link proteins and other molecules containing primary amines. This guide provides a comprehensive overview of the molecular characteristics, applications, and detailed protocols for utilizing the BS3 crosslinker, with a focus on its application in studying protein-protein interactions, particularly in the context of cell signaling and drug development.

BS3 is an amine-reactive, water-soluble, and non-cleavable crosslinker.[1] Its water solubility, conferred by the sulfonate groups, makes it particularly suitable for use in aqueous environments without the need for organic solvents that could perturb protein structure.[1] A key feature of BS3 is its inability to permeate cell membranes, making it an ideal reagent for selectively crosslinking proteins on the cell surface.[1]

Core Properties and Chemical Formula

The this compound reacts with primary amines (-NH2), such as those found on the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[1] This reaction proceeds efficiently at a pH range of 7 to 9. It is crucial to distinguish between the commonly used disodium (B8443419) salt form and the free acid form of BS3, as their molecular weights and formulas differ.

| Property | BS3 (Disodium Salt) | BS3 (Free Acid) |

| Synonyms | Bis(sulfosuccinimidyl) suberate sodium salt, Sulfo-DSS | Bis(sulfosuccinimidyl) suberate |

| Molecular Formula | C₁₆H₁₈N₂Na₂O₁₄S₂ | C₁₆H₂₀N₂O₁₄S₂ |

| Molecular Weight | 572.43 g/mol | 528.46 g/mol |

| Spacer Arm Length | 11.4 Å | 11.4 Å |

| CAS Number | 82436-77-9 | 82436-77-9 |

| Reactivity | Primary amines | Primary amines |

| Solubility | Water-soluble | Less soluble in water |

| Membrane Permeability | No | No |

| Cleavability | Non-cleavable | Non-cleavable |

Reaction Mechanism

The core reaction of BS3 involves its N-hydroxysulfosuccinimide (sulfo-NHS) esters at both ends of an 8-carbon spacer arm. These esters react with nucleophilic primary amines in a two-step process, resulting in the formation of a stable amide bond and the release of sulfo-N-hydroxysuccinimide.

Caption: Reaction mechanism of BS3 with primary amines on proteins.

Experimental Protocols

The following are detailed protocols for common applications of the this compound. It is recommended to optimize concentrations and incubation times for specific experimental systems.

General Workflow for BS3 Crosslinking

A typical BS3 crosslinking experiment follows a standardized workflow, which can be adapted for various applications.

References

A Guide to Protein Crosslinking Reagents: Covalent Bonds for Deeper Biological Insight

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular biology and drug discovery, understanding the transient and stable interactions between proteins is paramount. Protein crosslinking reagents are powerful chemical tools that create covalent bonds between amino acid residues, effectively "freezing" these interactions and providing a stable snapshot for analysis. This in-depth technical guide provides a comprehensive overview of the core principles of protein crosslinking, detailing the various types of reagents, their chemical specificities, and step-by-step experimental protocols.

The Fundamentals of Protein Crosslinking

Protein crosslinking is a technique used to connect two or more molecules, primarily proteins, through a covalent bond.[1] This is achieved using crosslinking reagents, which possess two or more reactive ends that can target specific functional groups on amino acid side chains, such as primary amines (-NH2) and sulfhydryls (-SH).[2][3] By forming these stable linkages, researchers can elucidate protein structure, map protein-protein interactions, and prepare bioconjugates for a wide array of applications.[4]

The choice of a crosslinking reagent is dictated by several factors, including the functional groups available on the target proteins, the desired distance between the crosslinked sites (determined by the reagent's spacer arm), and the experimental conditions.[1]

Classification of Protein Crosslinking Reagents

Crosslinking reagents can be broadly categorized based on the reactivity of their functional groups and their overall structure.

Homobifunctional Crosslinkers

These reagents possess two identical reactive groups and are typically used in a single-step reaction to link proteins that have the same accessible functional groups.[2][5] They are particularly useful for forming intramolecular crosslinks and for polymerizing monomers.[5] A classic example is Disuccinimidyl suberate (B1241622) (DSS), which contains two N-hydroxysuccinimide (NHS) esters that react with primary amines.[6]

Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers have two different reactive groups, allowing for the sequential conjugation of molecules with dissimilar functional groups.[2][5] This two-step process minimizes undesirable self-conjugation and polymerization.[2][5] A widely used example is Sulfo-SMCC, which has an NHS ester to target amines and a maleimide (B117702) group to target sulfhydryls.[7]

Photoreactive Crosslinkers

These are a type of heterobifunctional crosslinker that becomes reactive only upon exposure to ultraviolet (UV) or visible light.[2][5] This feature allows for precise control over the timing of the crosslinking reaction.[8] Diazirines are a popular class of photoreactive groups that, upon UV activation, form highly reactive carbenes capable of inserting into any nearby C-H or N-H bond, making them ideal for capturing transient or weak interactions.[8][9]

Zero-Length Crosslinkers

Zero-length crosslinkers facilitate the direct covalent bonding of two molecules without introducing any additional atoms.[10] The most common example is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), which couples carboxyl groups to primary amines, forming a stable amide bond.[11][12] This method provides the most precise distance constraints for structural studies.[11]

Key Chemistries of Reactive Groups

The efficacy of a crosslinking experiment hinges on the specific reaction between the crosslinker's reactive groups and the target functional groups on the proteins.

-

Amine-Reactive Chemistry (NHS Esters): N-hydroxysuccinimide (NHS) esters are highly reactive towards primary amines, found on the N-terminus of polypeptide chains and the side chain of lysine (B10760008) residues.[13][14] The reaction, which forms a stable amide bond, is most efficient at a pH between 7.2 and 9.[2][13]

-

Sulfhydryl-Reactive Chemistry (Maleimides): Maleimides exhibit high specificity for sulfhydryl groups, present in the side chain of cysteine residues.[15][16] This reaction forms a stable thioether bond and is optimal at a pH range of 6.5 to 7.5.[16][17]

-

Photoreactive Chemistry (Diazirines): Diazirines are activated by long-wave UV light (330-370 nm) to generate highly reactive carbene intermediates.[8] These carbenes can form covalent bonds with any amino acid side chain or peptide backbone in close proximity.[18]

-

Carboxyl-to-Amine Chemistry (Carbodiimides): EDC activates carboxyl groups to form a reactive O-acylisourea intermediate.[19] This intermediate then reacts with a primary amine to form an amide bond, with EDC itself not being incorporated into the final crosslink.[19] The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) can significantly improve the efficiency of this two-step coupling process.[19]

Quantitative Data Summary of Common Crosslinking Reagents

For ease of comparison, the following tables summarize the key quantitative data for a selection of commonly used protein crosslinking reagents.

| Crosslinker | Type | Reactive Groups | Spacer Arm (Å) | Cleavable? | Solubility | Optimal pH |

| Homobifunctional | ||||||

| DSS (Disuccinimidyl suberate) | Homobifunctional, Amine-reactive | NHS ester, NHS ester | 11.4 | No | Organic Solvent | 7.0 - 9.0 |

| BS3 (Bis[sulfosuccinimidyl] suberate) | Homobifunctional, Amine-reactive | Sulfo-NHS ester, Sulfo-NHS ester | 11.4 | No | Water | 7.0 - 9.0 |

| DSG (Disuccinimidyl glutarate) | Homobifunctional, Amine-reactive | NHS ester, NHS ester | 7.7 | No | Organic Solvent | 7.0 - 9.0 |

| Heterobifunctional | ||||||

| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Heterobifunctional, Amine-to-Sulfhydryl | NHS ester, Maleimide | 8.3 | No | Organic Solvent | 7.2 - 7.5 |

| Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Heterobifunctional, Amine-to-Sulfhydryl | Sulfo-NHS ester, Maleimide | 8.3 | No | Water | 7.2 - 7.5 |

| Photoreactive | ||||||

| SDA (Succinimidyl diazirine) | Heterobifunctional, Photoreactive | NHS ester, Diazirine | 3.9 | No | Organic Solvent | 7.0 - 9.0 (NHS) |

| Sulfo-SDA | Heterobifunctional, Photoreactive | Sulfo-NHS ester, Diazirine | 3.9 | No | Water | 7.0 - 9.0 (NHS) |

| Zero-Length | ||||||

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Zero-length, Carboxyl-to-Amine | Carbodiimide | 0 | No | Water | 4.5 - 7.2 (activation) |

Experimental Protocols and Methodologies

The success of a protein crosslinking experiment is highly dependent on a well-designed and executed protocol. Below are detailed methodologies for key crosslinking experiments.

General Workflow for a Crosslinking Experiment

The following diagram illustrates a generalized workflow applicable to many crosslinking studies.

Figure 1. A generalized workflow for a typical protein crosslinking experiment.

Protocol for Homobifunctional Crosslinking with DSS

This protocol provides a step-by-step guide for crosslinking proteins using the amine-reactive homobifunctional crosslinker, DSS.

Materials:

-

Protein sample in a non-amine-containing buffer (e.g., PBS, HEPES, Borate) at pH 7-9.[13]

-

DSS (Disuccinimidyl suberate).[13]

-

Anhydrous DMSO or DMF.[13]

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).[13]

Procedure:

-

Protein Preparation: Prepare the protein solution in the chosen conjugation buffer.

-

DSS Solution Preparation: Immediately before use, dissolve DSS in DMSO or DMF to a stock concentration (e.g., 25 mM).[13] DSS is moisture-sensitive and should be equilibrated to room temperature before opening the vial.[20]

-

Crosslinking Reaction: Add the DSS stock solution to the protein sample. The final concentration of DSS should be optimized, but a 10- to 50-fold molar excess over the protein is a common starting point.[21]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[6][20]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM Tris.[6] Incubate for 15 minutes at room temperature.[6]

-

Analysis: The crosslinked sample is now ready for analysis by methods such as SDS-PAGE, Western blotting, or mass spectrometry.

Two-Step Protocol for Heterobifunctional Crosslinking with Sulfo-SMCC

This protocol details the sequential reaction steps for using the amine-to-sulfhydryl crosslinker, Sulfo-SMCC.

Materials:

-

Amine-containing protein (Protein-NH2) in a non-amine, non-sulfhydryl buffer (e.g., PBS, pH 7.2-7.5).[22]

-

Sulfhydryl-containing protein (Protein-SH) in a compatible buffer.

-

Sulfo-SMCC.[22]

-

Desalting column.[22]

Procedure:

-

Activate Protein-NH2:

-

Remove Excess Crosslinker: Remove unreacted Sulfo-SMCC using a desalting column equilibrated with the reaction buffer.[22]

-

Conjugation to Protein-SH:

-

If necessary, reduce disulfide bonds in Protein-SH using a reducing agent like TCEP (which does not need to be removed) or DTT (which must be removed prior to conjugation).[24][25]

-

Combine the maleimide-activated Protein-NH2 with the sulfhydryl-containing Protein-SH.

-

Incubate for 1-2 hours at room temperature.[22]

-

-

Analysis: The final conjugate can be purified and analyzed.

Figure 2. Workflow for a two-step heterobifunctional crosslinking reaction.

Protocol for Photoreactive Crosslinking with a Diazirine Reagent

This protocol outlines the use of an NHS-ester diazirine crosslinker for capturing protein interactions.

Materials:

-

Protein sample in a non-amine buffer (e.g., PBS).[26]

-

NHS-ester diazirine crosslinker (e.g., SDA or Sulfo-SDA).[26]

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).[26]

-

UV lamp (330-370 nm).[8]

Procedure:

-

Labeling with NHS Ester:

-

In the absence of UV light, react the protein with the NHS-ester end of the diazirine crosslinker for 30 minutes at room temperature or 2 hours on ice.[26]

-

-

Quenching and Removal of Excess Reagent:

-

Formation of Protein Complex: Introduce the diazirine-labeled protein to its potential binding partners and allow the complex to form.

-

Photoactivation: Expose the sample to UV light (330-370 nm) for 5-15 minutes on ice to activate the diazirine and initiate crosslinking.[9][26]

-

Analysis: The crosslinked complexes can then be analyzed.

Protocol for Zero-Length Crosslinking with EDC and Sulfo-NHS

This protocol describes the coupling of a carboxyl-containing protein to an amine-containing protein using EDC and Sulfo-NHS.

Materials:

-

Carboxyl-containing protein (Protein 1) in an amine- and carboxyl-free buffer (e.g., MES buffer, pH 4.5-6.0).[19]

-

Amine-containing protein (Protein 2).

-

EDC.[19]

-

Sulfo-NHS.[19]

-

Quenching/reaction buffer (e.g., PBS, pH 7.2-7.5).[15]

Procedure:

-

Activation of Protein 1:

-

Quenching EDC (Optional but Recommended): Add 2-mercaptoethanol (B42355) to quench the remaining EDC.[15] Remove the quenching agent and byproducts using a desalting column.

-

Conjugation to Protein 2:

-

Quenching the Conjugation Reaction: Add hydroxylamine (B1172632) to a final concentration of 10 mM to quench any remaining active esters.[19]

-

Analysis: Purify the crosslinked conjugate from byproducts.

Figure 3. Reaction scheme for zero-length crosslinking with EDC and Sulfo-NHS.

Applications in Research and Drug Development

Protein crosslinking is a versatile technique with a wide range of applications:

-

Structural and Functional Studies: Elucidating the quaternary structure of protein complexes and stabilizing specific protein conformations.

-

Protein-Protein Interaction Studies: Identifying near-neighbor relationships and capturing transient interactions between proteins.[7][28]

-

Cell Membrane and Surface Studies: Identifying cell surface receptors and studying the organization of membrane proteins using membrane-impermeable crosslinkers.[21]

-

Preparation of Bioconjugates: Creating antibody-enzyme conjugates for immunoassays (e.g., ELISA) and developing immunotoxins.[21][23]

-

Solid-Phase Immobilization: Attaching proteins to solid supports for affinity purification or protein analysis.[21]

Conclusion

Protein crosslinking reagents are indispensable tools for life science researchers and drug development professionals. By providing a means to covalently capture protein interactions and structures, these reagents offer invaluable insights into the complex molecular machinery of the cell. A thorough understanding of the different types of crosslinkers, their reaction chemistries, and the appropriate experimental protocols is crucial for the successful application of this powerful technique. The methodologies and data presented in this guide serve as a foundational resource for designing and executing robust and informative protein crosslinking experiments.

References

- 1. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - FR [thermofisher.com]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. Studying protein-ligand interactions by protein-denaturation and quantitative cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What Are the Specific Steps for DSS Protein Crosslinking? | MtoZ Biolabs [mtoz-biolabs.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. 光反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 11. In Situ Quenching of Trialkylphosphine Reducing Agents Using Water-Soluble PEG-Azides Improves Maleimide Conjugation to Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. store.sangon.com [store.sangon.com]

- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. proteochem.com [proteochem.com]

- 17. korambiotech.com [korambiotech.com]

- 18. lumiprobe.com [lumiprobe.com]

- 19. info.gbiosciences.com [info.gbiosciences.com]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]

- 23. documents.thermofisher.com [documents.thermofisher.com]

- 24. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 25. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 26. documents.thermofisher.com [documents.thermofisher.com]

- 27. proteochem.com [proteochem.com]

- 28. Enhanced identification of zero-length chemical crosslinks using label-free quantitation and high-resolution fragment ion spectra - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling Protein Architectures: A Technical Guide to Crosslinking Mass Spectrometry

An in-depth exploration of the core principles, experimental workflows, and data analysis strategies of crosslinking mass spectrometry (XL-MS) for researchers, scientists, and drug development professionals.